Methyl 5-amino-2-methyl-4-nitrobenzoate
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Overview
Description
Methyl 5-amino-2-methyl-4-nitrobenzoate is an organic compound with a complex structure that includes an amino group, a nitro group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-methyl-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-methylbenzoate to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation of the amino group can produce nitroso or nitro compounds .
Scientific Research Applications
Methyl 5-amino-2-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 5-amino-2-methyl-4-nitrobenzoate exerts its effects involves interactions with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-nitrobenzoate
- Methyl 4-nitrobenzoate
- Methyl 5-fluoro-2-nitrobenzoate
Uniqueness
Methyl 5-amino-2-methyl-4-nitrobenzoate is unique due to the presence of both an amino and a nitro group on the benzene ring, which allows for a diverse range of chemical reactions and applications. This combination of functional groups is less common in similar compounds, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOLBXFIRSNSRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666453 |
Source
|
Record name | Methyl 5-amino-2-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116448-91-0 |
Source
|
Record name | Methyl 5-amino-2-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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